2-[(2-Amino-1,3-benzothiazol-6-yl)oxy]acetamide
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Overview
Description
2-[(2-Amino-1,3-benzothiazol-6-yl)oxy]acetamide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Amino-1,3-benzothiazol-6-yl)oxy]acetamide typically involves the reaction of 2-amino-1,3-benzothiazole with chloroacetic acid or its derivatives. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in a suitable solvent like ethanol or water for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Amino-1,3-benzothiazol-6-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of the benzothiazole ring.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Various substituted benzothiazole derivatives depending on the reagents used.
Scientific Research Applications
2-[(2-Amino-1,3-benzothiazol-6-yl)oxy]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 2-[(2-Amino-1,3-benzothiazol-6-yl)oxy]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The benzothiazole ring is known to interact with various biological pathways, potentially leading to therapeutic effects such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-methylbenzothiazole
- 2-Amino-6-ethoxybenzothiazole
- 2-Amino-6-hydroxybenzothiazole
- 2-Amino-6-chlorobenzothiazole
- 2-Amino-6-nitrobenzothiazole
Uniqueness
2-[(2-Amino-1,3-benzothiazol-6-yl)oxy]acetamide is unique due to its specific functional groups that allow for diverse chemical reactions and interactions with biological targets. Its structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications in research and industry.
Properties
Molecular Formula |
C9H9N3O2S |
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Molecular Weight |
223.25 g/mol |
IUPAC Name |
2-[(2-amino-1,3-benzothiazol-6-yl)oxy]acetamide |
InChI |
InChI=1S/C9H9N3O2S/c10-8(13)4-14-5-1-2-6-7(3-5)15-9(11)12-6/h1-3H,4H2,(H2,10,13)(H2,11,12) |
InChI Key |
XCOJLTTUCXWQNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1OCC(=O)N)SC(=N2)N |
Origin of Product |
United States |
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